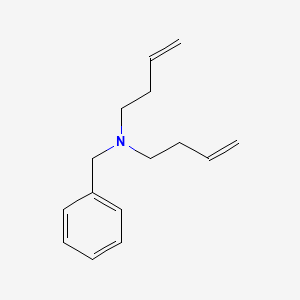

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

説明

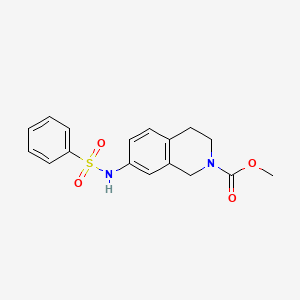

“N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine” is a chemical compound with the molecular formula C15H21N . It has an average mass of 215.334 Da and a monoisotopic mass of 215.167404 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is further connected to a but-3-en-1-yl group (C4H7-) .Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 280.6±29.0 °C and a predicted density of 0.915±0.06 g/cm3 . Its pKa value is predicted to be 8.48±0.50 .科学的研究の応用

Synthesis of Pyrroles and Dihydropyrroles

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine is potentially involved in the synthesis of pyrroles and dihydropyrroles through 1,3-dipolar cyclisations. The process is characterized by high regiospecificity and stereoselectivity, offering a versatile pathway for creating complex heterocyclic structures which are foundational in many pharmaceuticals and agrochemicals (Katritzky et al., 1991).

Asymmetric Synthesis of Amines

In the context of asymmetric synthesis, derivatives similar to this compound serve as intermediates for the creation of enantioenriched amines. These compounds are crucial for developing pharmaceuticals with specific activity profiles, showcasing the importance of such intermediates in medicinal chemistry (Ellman et al., 2002).

Catalytic Asymmetric Hydrogenation

The compound's derivatives are implicated in the catalytic asymmetric hydrogenation of functionalized alkenes, a critical step in synthesizing chiral pharmaceutical ingredients. This application highlights the compound's role in producing active pharmaceutical ingredients with desired chirality, impacting drug efficacy and safety (Imamoto et al., 2012).

Metal-Free Route to 2-Aminobenzoxazoles

This compound may find applications in the metal-free synthesis of 2-aminobenzoxazoles, highlighting a sustainable approach to forming C-N bonds under mild conditions. This method emphasizes the environmental aspect of chemical synthesis, producing less hazardous byproducts and requiring milder reaction conditions (Lamani et al., 2011).

Palladium-Catalyzed Amination Reactions

The versatility of this compound extends to palladium-catalyzed amination reactions, where it acts as a ligand or intermediate in forming complex organic structures. Such reactions are pivotal in constructing N-aryl compounds, which are ubiquitous in pharmaceuticals and organic materials (Grasa et al., 2001).

特性

IUPAC Name |

N-benzyl-N-but-3-enylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-3-5-12-16(13-6-4-2)14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFNQQVWGHEPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CCC=C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2854966.png)

![3-(Tert-butyl)-6-((((5-chloro-2-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2854968.png)

![4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2854969.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide](/img/structure/B2854971.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2854973.png)

![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)

![2-{[4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2854978.png)

![N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854984.png)

![1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2854987.png)